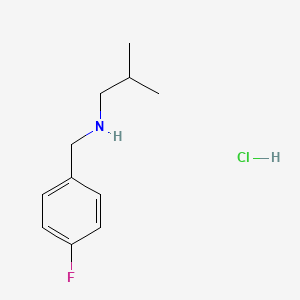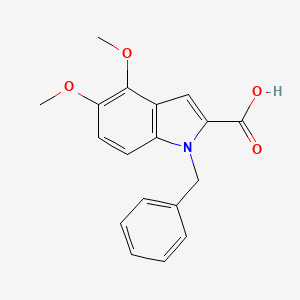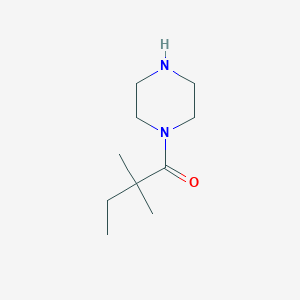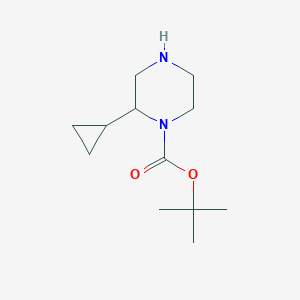
2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride
説明
2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective serotonin and norepinephrine reuptake inhibitor, which means that it can affect the levels of these neurotransmitters in the brain. In
科学的研究の応用
Topical and Systemic Inflammation Inhibitors
A notable application of compounds related to "2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride" includes their use as topical and systemic inflammation inhibitors. Research conducted by Dassonville et al. (2008) highlights synthetic methods leading to N-pyridinyl(methyl)indolylpropanamides, which act as non-acidic NSAIDs. One such compound, N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide, demonstrated significant potency in the TPA-induced mouse ear swelling assay, with effectiveness surpassing ibuprofen and comparable to dexamethasone. This suggests its potential application in treating inflammation without the acidic component typical of many NSAIDs (Dassonville et al., 2008).
Antifungal Activity
Xue Si (2009) synthesized a novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, and investigated its crystal structure and antifungal properties. The compound showed promising antifungal activity against several pathogens, including Botrytis cinerea and Gibberella zeae. The research presents the compound's potential as an antifungal agent, possibly leading to new treatments for fungal infections (Xue Si, 2009).
Synthesis and Chemical Properties
Research on compounds structurally similar to "2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride" has also focused on their synthesis and chemical properties. Cervantes-Mejía et al. (2014) synthesized branched polyamines functionalized with pyridine-2-methylamine, proposing reaction pathways based on spectroscopic analyses. This work contributes to understanding the chemical behavior and potential applications of these compounds in various scientific fields, including catalysis and material science (Cervantes-Mejía et al., 2014).
Metal Complex Synthesis
Another area of research involves the synthesis of metal complexes with ligands derived from compounds similar to "2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride." Studies have explored the formation of mononuclear Mn(II) complexes using pentadentate amino-pyridine ligands, demonstrating the ligands' versatility in creating complexes with varied geometries and properties. This research has implications for developing new materials with potential applications in magnetism, catalysis, and molecular recognition (Hureau et al., 2008).
特性
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-9(2)6-12-8-10-4-3-5-11-7-10;;/h3-5,7,9,12H,6,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGOSQGGVMGORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CN=CC=C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093122.png)
![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093129.png)

![Butyl[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B3093147.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine](/img/structure/B3093163.png)

![2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3093190.png)
![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093191.png)

![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093206.png)


